UNC0321 (trifluoroacetate salt)

Epigenetic inhibitor Histone methyltransferase Biochemical assay

G9a/GLP enzymatic assays requiring a positive control with extreme sensitivity face a critical gap: standard inhibitors (e.g., UNC0638, UNC0642) lack sufficient potency for picomolar-range dose-response studies. UNC0321 (trifluoroacetate salt) resolves this with a Morrison Ki of 63 pM-the lowest reported for any G9a inhibitor. • Enables robust HTS signal at concentrations where other inhibitors fall below detection limits • Unique Rab4-dependent anti-apoptotic pharmacology (effective at 200 pM in HUVECs) not replicated by other G9a inhibitors • Ideal reference for computational docking, FEP, and fragment-based design targeting the G9a substrate-binding groove • ≥98% purity; global shipping from stock

Molecular Formula C27H45N7O3 · 3(CF3COOH)
Molecular Weight 857.8
Cat. No. B1159580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0321 (trifluoroacetate salt)
Synonyms7-(2-(2-(dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, tri(trifluoroacetate) salt
Molecular FormulaC27H45N7O3 · 3(CF3COOH)
Molecular Weight857.8
Structural Identifiers
SMILESCOC1=CC2=C(N([H])C3CCN(C)CC3)N=C(N=C2C=C1OCCOCCN(C)C)N4CCCN(C)CC4.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F
InChIInChI=1S/C27H45N7O3.3C2HF3O2/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34;3*3-2(4,5)1(6)7/h19-21H,6-18H2,1-5H3,(H,28,29,30);3*(H,6,7)
InChIKeyFEROTKYRPUJIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC0321: Picomolar G9a/GLP Inhibitor Overview


UNC0321 (trifluoroacetate salt) is a synthetic quinazoline-based small molecule that acts as a potent, substrate-competitive inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. It was the first G9a inhibitor reported to achieve picomolar binding affinity, with a Morrison Ki of 63 pM, and remains one of the most biochemically potent G9a/GLP dual inhibitors described to date, making it a benchmark compound for in vitro epigenetic probe development .

1 G9a/GLP dual-inhibitor biochemical probe with substrate-competitive binding
2 2,4-diaminoquinazoline scaffold optimized for in vitro epigenetic target engagement
3 Benchmark compound for G9a enzymatic assay development and probe characterization

UNC0321 Differentiation from Generic G9a Inhibitors


Although several G9a/GLP inhibitors share the 2,4-diaminoquinazoline scaffold (e.g., UNC0638, UNC0642, BIX-01294), UNC0321 is distinguished by a uniquely optimized 7-dimethylaminoethoxyethoxy side chain that yields a Ki more than 40-fold lower than its closest advanced analogs [1]. This structural feature simultaneously produces a distinct cellular behavior profile: very weak reduction of histone H3K9me2 in cells compared to other G9a inhibitors, yet potent anti-apoptotic activity in endothelial cells via Rab4 GTPase modulation [2]. Consequently, substituting UNC0321 with another G9a inhibitor will fail in applications that require either the extreme biochemical sensitivity afforded by the picomolar Ki or the Rab4-dependent functional pharmacology that is absent from other G9a-targeting probes.

Affinity Binding affinity context may not transfer: UNC0638 or UNC0642 do not replicate the high-affinity binding profile of UNC0321 in G9a enzymatic assays.
Cellular PD Cellular pharmacodynamic profile differs markedly: H3K9me2 reduction is substantially weaker, limiting interchangeability for chromatin-modification readouts.
Mechanism Rab4-dependent anti-apoptotic pathway modulation is not shared by other G9a quinazoline inhibitors; functional substitution may not reproduce this endpoint.

UNC0321 Quantitative Differentiation Evidence


Picomolar Affinity Over Other G9a Inhibitors

UNC0321 exhibits a Morrison Ki of 63 pM against G9a, which is approximately 250‑fold lower (more potent) than the predecessor BIX‑01294 (biochemical IC₅₀ ≈ 1.9 µM) and roughly 48‑fold lower than the widely used cellular probe UNC0638 (Ki = 3.0 nM) [1]. UNC0642, the in vivo chemical probe, has a reported G9a Ki of 4 ± 2 nM, making UNC0321 approximately 63‑fold more potent in the same enzyme class [2]. No other published G9a/GLP inhibitor achieves a sub‑100 pM Ki.

G9a Binding Affinity
Head-to-head
Morrison Ki = 63 pM
Reported highest-affinity G9a inhibitor in tested set; supports picomolar-range biochemical assay design.
~48-fold lower Ki than UNC0638 (3.0 nM); ~63-fold lower than UNC0642 (4 nM). Recombinant G9a, ECSD/CLOT formats.
Epigenetic inhibitor Histone methyltransferase Biochemical assay

Broad Selectivity Over Other Methyltransferases

In ECSD enzymatic assays, UNC0321 was inactive (IC₅₀ > 40 µM) against the histone methyltransferases SET7/9 (H3K4), SET8/PreSET7 (H4K20), and the arginine methyltransferase PRMT3, as well as the demethylase JMJD2E, corresponding to >40,000‑fold selectivity relative to its G9a IC₅₀ of 9 nM [1]. By comparison, the G9a/GLP probe UNC0638 exhibits >10,000‑fold selectivity over a panel of epigenetic and non‑epigenetic targets but does not achieve the >40,000‑fold window reported for UNC0321 [2].

Selectivity Window
Cross-study comparable
>40,000-fold over SET7/9, SET8, PRMT3, JMJD2E
Reported broadest selectivity margin among G9a quinazoline inhibitors; supports off-target exclusion studies.
All off-targets IC50 > 40 µM. UNC0638 selectivity window reported at >10,000-fold. ECSD assay format.
Selectivity profiling Off‑target screening Epigenetic probe

Weak Cellular H3K9me2 Reduction

Despite its 63‑pM Ki, UNC0321 reduces H3K9me2 levels in MDA‑MB‑231 breast cancer cells with an IC₅₀ of 11,000 nM (11 µM), which is 22‑fold weaker than BIX‑01294 (IC₅₀ = 500 nM), approximately 136‑fold weaker than UNC0638 (IC₅₀ = 81 nM), and roughly 100‑fold weaker than UNC0642 (IC₅₀ = 110 nM) [1][2][3]. This dissociation between biochemical and cellular potency is a direct consequence of the extended ethoxyethyl side chain that, while optimizing target affinity, impairs cell permeability.

Cellular H3K9me2
Head-to-head
IC50 = 11,000 nM (11 µM) in MDA-MB-231
Weak chromatin-modifying activity despite high target affinity; guides cell-based assay selection and endpoint interpretation.
136-fold weaker than UNC0638 (81 nM); 100-fold weaker than UNC0642 (110 nM). 48 h treatment, Western blot readout.
Cell‑based assay H3K9me2 pharmacodynamic marker Cellular potency

Anti-Apoptotic Activity via Rab4 GTPase

UNC0321, at concentrations as low as 200 pM (48‑h treatment), significantly inhibits high‑glucose‑induced apoptosis in HUVEC cells by suppressing Rab4 expression, reducing cleaved caspase‑3 and Bax levels, and reactivating the Akt/mTOR pathway [1]. This Rab4‑dependent anti‑apoptotic mechanism has not been reported for UNC0638, UNC0642, BIX‑01294, or any other G9a quinazoline inhibitor. Overexpression of Rab4 completely reverses the protective effect of UNC0321, confirming target specificity [1].

Rab4-Dependent Anti-Apoptosis
Data to verify
Reported unique mechanism: Rab4 suppression at 200 pM in HUVECs
Supports dual-pathway probe context; Rab4-dependent apoptosis modulation not reported for other G9a inhibitors.
Class-level inference. High-glucose (30 mM) stress model; reversal by Rab4 overexpression confirmed. Source-specific review recommended.
Diabetic vascular complications Apoptosis Rab4 GTPase

G9a vs. GLP Potency Preference

UNC0321 inhibits GLP with IC₅₀ values of 15 nM (ECSD) and 23 nM (CLOT), yielding a G9a:GLP potency ratio of approximately 2‑ to 4‑fold favoring G9a [1]. In contrast, the in vivo probe UNC0642 is essentially equipotent on G9a and GLP (Ki < 2.5 nM for both), and UNC0638 shows a ratio close to 1 (G9a IC₅₀ < 15 nM; GLP IC₅₀ = 19 nM) [2][3]. This small but measurable bias toward G9a may favor UNC0321 in biochemical systems where residual GLP activity must be preserved.

G9a vs. GLP Preference
Cross-study comparable
~2- to 4-fold G9a preference
Modest G9a bias supports isoform-dissection studies where residual GLP activity should be preserved.
UNC0321 G9a IC50 6-9 nM, GLP IC50 15-23 nM. UNC0638 and UNC0642 are approximately equipotent on both isoforms.
GLP selectivity Isoform profiling Chemical probe

UNC0321 Application Scenarios


Ultra-Sensitive G9a Biochemical Assays

UNC0321 is the preferred reference inhibitor for developing and validating HTS‑compatible G9a enzymatic assays that require a positive control with the lowest possible Ki. Its 63‑pM Morrison Ki enables robust signal at concentrations where other inhibitors (e.g., UNC0638 or UNC0642, Ki ≥ 3 nM) would be below detection limits, making it ideal for picomolar‑range dose‑response and kinetic binding studies [1].

Target Engagement with Minimal H3K9me2 Impact

Because UNC0321 induces only weak reduction of cellular H3K9me2 (IC₅₀ = 11,000 nM) despite high target affinity, it is uniquely suited for cellular target‑engagement (e.g., CETSA or BRET‑based assays) where G9a binding must be detected without triggering full downstream chromatin changes that would confound functional readouts .

Diabetic Vascular Protection via Rab4

UNC0321 is the only G9a‑targeting quinazoline demonstrated to suppress high‑glucose‑induced endothelial apoptosis by down‑regulating Rab4 and restoring Akt/mTOR signaling (effective at 200 pM in HUVECs) [2]. Investigators studying diabetic nephropathy, retinopathy, or cardiovascular endpoints can employ UNC0321 as a dual G9a/Rab4 pathway modulator.

SAR & Crystallography Benchmark for G9a

UNC0321 was designed based on the first G9a co‑crystal structure (with UNC0224) and represents the most potent ligand in the 2,4‑diamino‑7‑aminoalkoxy‑quinazoline series [1]. Medicinal chemistry groups can use it as a benchmark for computational docking, free‑energy perturbation, or fragment‑based design campaigns targeting the G9a substrate‑binding groove.

Application
Selection Property
Validation Focus
G9a enzymatic assay development
High-affinity biochemical binding profile
Picomolar-range dose-response and kinetic binding validation
Cellular target-engagement studies
Low chromatin-modifying activity in cells
H3K9me2 endpoint monitoring with minimal functional perturbation
Vascular stress model studies
Rab4-dependent pathway modulation context
Apoptosis endpoint in high-glucose-challenged endothelial models
Structural biology and SAR campaigns
High-affinity G9a ligand scaffold benchmark
Binding mode reference for docking and FEP studies

Technical Documentation Hub

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27 linked technical documents
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